molecular formula C18H29NO3S B6417119 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane CAS No. 898646-61-2

1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane

Cat. No.: B6417119
CAS No.: 898646-61-2
M. Wt: 339.5 g/mol
InChI Key: ZQKDXZRBFSRBQE-UHFFFAOYSA-N
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Description

1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane is a synthetic organic compound that belongs to the class of sulfonyl azepanes. This compound features a seven-membered azepane ring substituted with a sulfonyl group attached to a phenyl ring, which is further substituted with tert-butyl and ethoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Phenyl Sulfonyl Intermediate: The synthesis begins with the sulfonylation of a phenyl ring substituted with tert-butyl and ethoxy groups. This step involves the reaction of the phenyl precursor with a sulfonyl chloride reagent under basic conditions.

    Azepane Ring Formation: The next step involves the formation of the azepane ring. This can be achieved through a cyclization reaction, where an appropriate amine precursor undergoes ring closure in the presence of a suitable catalyst.

    Final Coupling: The final step involves coupling the phenyl sulfonyl intermediate with the azepane ring. This step typically requires the use of a coupling reagent and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the modulation of various biological processes, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane is unique due to its specific combination of a sulfonyl group with a tert-butyl and ethoxy-substituted phenyl ring attached to an azepane ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-tert-butyl-4-ethoxyphenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S/c1-5-22-17-11-10-15(14-16(17)18(2,3)4)23(20,21)19-12-8-6-7-9-13-19/h10-11,14H,5-9,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKDXZRBFSRBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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